Cas no 5426-70-0 ( )

  structure
  structure
Product name: 
CAS No:5426-70-0
MF:C14H14N4O3
MW:286.285962581635
CID:940356
PubChem ID:225181

  Chemical and Physical Properties

Names and Identifiers

    • 1,3-dimethyl-8-(phenoxymethyl)-7H-purine-2,6-dione
    • 1,3-Dimethyl-8-phenoxymethyl-3,7-dihydro-purin-2,6-dion
    • 1,3-dimethyl-8-phenoxymethyl-3,7-dihydro-purine-2,6-dione
    • 5426-70-0
    • NSC-14315
    • 2,3,6,7-Tetrahydro-1,3-dimethyl-8-(phenoxymethyl)-1H-purine-2,6-dione
    • SMR001547854
    • CHEMBL1718610
    • MLS002638368
    • 1H-Purine-2,6-dione, 2,3,6,7-tetrahydro-1,3-dimethyl-8-(phenoxymethyl)-
    • Theophylline, 8-(phenoxymethyl)-
    • UO84456000
    • 1,3-dimethyl-8-(phenoxymethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 1,3-dimethyl-8-(phenoxymethyl)-3,7-dihydro-1h-purine-2,6-dione
    • NIOSH/UO8445600
    • HMS3087A24
    • NSC14315
    • DTXSID70279847
    •  
    • Inchi: InChI=1S/C14H14N4O3/c1-17-12-11(13(19)18(2)14(17)20)15-10(16-12)8-21-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,16)
    • InChI Key: QIQXXFPSAXJCFM-UHFFFAOYSA-N
    • SMILES: CN1C2=C(C(=O)N(C1=O)C)NC(=N2)COC3=CC=CC=C3

Computed Properties

  • Exact Mass: 286.10700
  • Monoisotopic Mass: 286.107
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.5Ų
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.378
  • Boiling Point: 568.9°C at 760 mmHg
  • Flash Point: 297.9°C
  • Refractive Index: 1.634
  • PSA: 81.91000
  • LogP: 0.53930

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